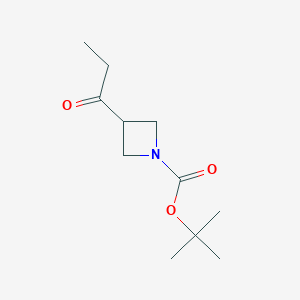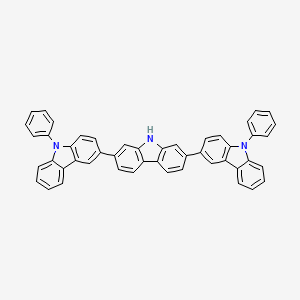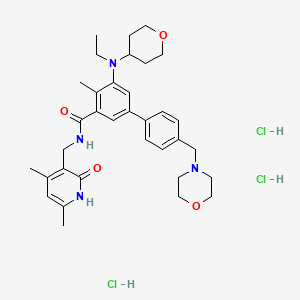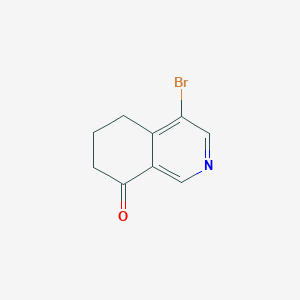
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
Descripción general
Descripción
The compound "4-Bromo-6,7-dihydroisoquinolin-8(5H)-one" is a brominated isoquinoline derivative. Isoquinolines are an important class of heterocyclic compounds that have been extensively studied due to their presence in numerous natural products and pharmaceuticals. The bromine atom on the isoquinoline ring can act as a reactive site for further chemical transformations, making such compounds valuable intermediates in organic synthesis.
Synthesis Analysis
The synthesis of brominated isoquinoline derivatives can be achieved through various methods. For instance, a copper-catalyzed aerobic cyclization protocol has been developed for the synthesis of dihydropyrrolo[2,1-a]isoquinolines, which involves a three-component reaction with bromoketones and alkenes, using air as the terminal oxidant . Additionally, a rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines has been reported, where a bromonium ylide intermediate is formed by the intramolecular reaction of a benzyl bromide and an α-imino carbene . These methods highlight the versatility and reactivity of brominated isoquinoline compounds.
Molecular Structure Analysis
The molecular structure of brominated isoquinolines can be studied using spectroscopic methods and theoretical calculations. Comparative vibrational spectroscopic studies, along with HOMO–LUMO and NBO analysis based on Density Functional Theory (DFT), have been conducted on dibromo-hydroxyquinoline derivatives . These studies provide insights into the vibrational frequencies, molecular stability, bond strength, and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Brominated isoquinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions, indicating the potential for halogen exchange reactions . The reactivity of brominated isoquinolines can be exploited in the synthesis of biologically active compounds, such as anti-cancer drugs, by serving as key intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated isoquinolines, such as solubility, fluorescence, and sensitivity to photolysis, are important for their practical applications. A brominated hydroxyquinoline derivative has been shown to possess greater single-photon quantum efficiency than other photolabile protecting groups and is sensitive to multiphoton-induced photolysis, making it useful as a caging group for biological messengers . The presence of bromine also affects the compound's intermolecular interactions, as seen in the structure analysis of 7-bromoquinolin-8-ol, where intermolecular and weak intramolecular hydrogen bonds are present .
Aplicaciones Científicas De Investigación
Synthesis Methods
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one is synthesized through various chemical reactions. For instance, one study describes the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate formed by the intramolecular nucleophilic attack of benzyl bromide on an α-imino rhodium carbene in the presence of a rhodium catalyst (He et al., 2016). Another study discusses the synthesis of brominated hydroxyquinoline as a photolabile protecting group with high sensitivity to multiphoton excitation, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Applications in Chemical Reactions
The compound has been utilized in various chemical reactions. For example, it served as a superior ligand in the CuI-catalyzed N-arylation of imidazoles with aryl iodides, bromides, and electron-deficient chlorides in water (Wang et al., 2012). Also, its reactions with potassium amide in liquid ammonia have been studied, yielding a mix of dehalogenated compounds and substituted biisoquinolines (Sanders et al., 2010).
Biological Evaluation and Molecular Docking Studies
In the field of medicinal chemistry, this compound has been evaluated for potential anticancer properties against various human cell lines and for antimicrobial properties against bacteria and fungi. Molecular docking studies have also been conducted to understand its binding motif within the active site of specific enzymes (Agbo et al., 2015).
Resonance Raman Characterization
The 8-bromo-7-hydroxyquinolinyl group, a derivative of 7-hydroxyquinoline, has been characterized using absorption and resonance Raman spectroscopy to understand the forms of the ground-state species in aqueous solutions (An et al., 2009).
Synthesis of Quinoline Derivatives
Efficient synthesis of quinoline derivatives, including 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline, has been described using 4-bromoisoquinoline. These derivatives have potential applications in the synthesis of biologically active compounds (Şahin et al., 2008).
Cytotoxicity and Docking Simulation
Novel annulated dihydroisoquinoline heterocycles synthesized from 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl acetate have been evaluated for cytotoxicity against various cancer cell lines. Docking simulation studies were conducted to explore their potential as anticancer agents (Saleh et al., 2020).
Propiedades
IUPAC Name |
4-bromo-6,7-dihydro-5H-isoquinolin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACZUAXPWHUPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2C(=O)C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275055 | |
| Record name | 4-Bromo-6,7-dihydro-8(5H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | |
CAS RN |
1428651-86-8 | |
| Record name | 4-Bromo-6,7-dihydro-8(5H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428651-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6,7-dihydro-8(5H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)
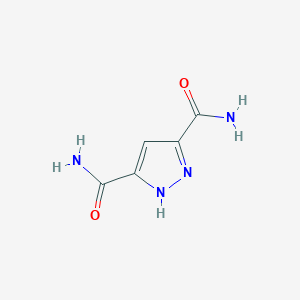

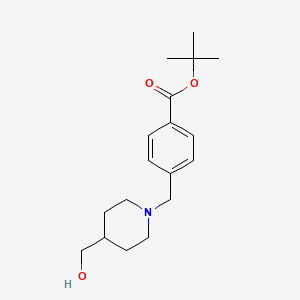
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
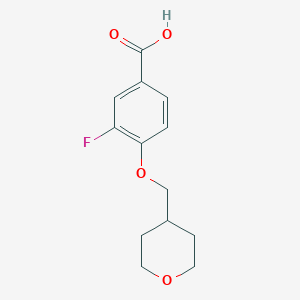
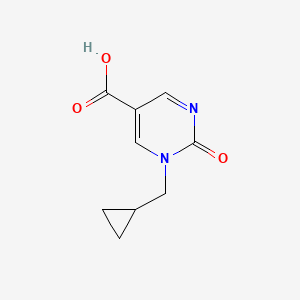

![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)

